molecular formula C11H13BrO3 B11847511 3-Bromo-4-sec-butoxybenzoic acid CAS No. 1131594-12-1

3-Bromo-4-sec-butoxybenzoic acid

Cat. No.: B11847511
CAS No.: 1131594-12-1
M. Wt: 273.12 g/mol
InChI Key: JMGNGHQPWSVPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-sec-butoxybenzoic acid is a benzoic acid derivative designed for specialized chemical synthesis and research applications. This compound features a benzoic acid core that is strategically substituted with a bromine atom and a sec-butoxy group at the 3 and 4 positions, respectively. This specific substitution pattern makes it a valuable molecular building block for constructing more complex organic structures, particularly in medicinal chemistry and materials science . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse compound libraries . Simultaneously, the sec-butoxy chain can influence the compound's lipophilicity and overall steric profile, which is critical in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. In a research context, this chemical is primarily used as a key synthetic intermediate . Researchers utilize it in the exploration of new chemical entities and the optimization of synthetic pathways. While the exact properties of this specific isomer are under investigation, studies on structurally similar brominated and alkoxy-substituted benzoic acids highlight their significance as metabolites and intermediates in various applied fields . As with all fine chemicals intended for laboratory research, this product is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any personal use, and appropriate safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-12-1

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-4-butan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13BrO3/c1-3-7(2)15-10-5-4-8(11(13)14)6-9(10)12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

JMGNGHQPWSVPRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate : 4-sec-butoxybenzoic acid

  • Catalyst : FeCl₃ (0.5–2.0 mol%)

  • Brominating Agent : Bromine (Br₂) diluted in glacial acetic acid

  • Temperature : 45–78°C

  • Time : 10–20 hours

Example Protocol (Adapted from CN103102263A):

  • Dissolve 30 g of 4-sec-butoxybenzoic acid in 200 mL glacial acetic acid.

  • Add 0.5 g FeCl₃ and heat to 45°C.

  • Slowly add 11 mL Br₂ (diluted in 30 mL acetic acid) over 2 hours.

  • Reflux at 78°C for 5 hours.

  • Cool, filter, and recrystallize to yield 39.5 g (95% yield) of product.

Key Data :

ParameterValue
Yield90–95%
Purity (HPLC)>98%
Byproducts<2% dibrominated isomers

Regioselectivity is ensured by the electron-donating sec-butoxy group, which directs bromination to the ortho and para positions relative to itself. However, steric hindrance from the bulky sec-butoxy group favors meta-bromination.

Sequential Esterification and Bromination

For substrates where 4-sec-butoxybenzoic acid is unavailable, a two-step synthesis from 4-hydroxybenzoic acid is employed.

Step 1: Esterification of 4-Hydroxybenzoic Acid

  • Reagents : sec-Butanol, sulfuric acid (H₂SO₄)

  • Conditions : Reflux at 120°C for 6–8 hours.

Example Protocol (US5260475A):

  • Mix 4-hydroxybenzoic acid (10 g) with sec-butanol (50 mL) and H₂SO₄ (1 mL).

  • Reflux until esterification completes (monitored by TLC).

  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain 4-sec-butoxybenzoic acid (85% yield).

Step 2: Bromination

Proceed as in Section 1, using FeCl₃/Br₂ in acetic acid.

Advantages :

  • Avoids handling hazardous sec-butyl halides.

  • Higher purity due to intermediate purification.

Halogen Exchange via Diazotization

Diazobromination offers an alternative pathway using diazonium intermediates. This method is particularly useful for introducing bromine in sterically hindered positions.

Reaction Conditions (WO2007103478A2):

  • Substrate : 4-sec-butoxybenzoic acid

  • Reagents : HBr, NaNO₂, KBr

  • Temperature : 0–10°C

  • Time : 2–4 hours

Protocol:

  • Dissolve 4-sec-butoxybenzoic acid in HBr (1.5 M).

  • Add NaNO₂ and KBr at 5°C.

  • Stir for 2 hours, then warm to 25°C.

  • Extract with dichloromethane and purify via column chromatography.

Key Metrics :

ParameterValue
Yield75–80%
Selectivity>90% for meta-Br

Palladium-catalyzed cross-coupling enables the introduction of sec-butoxy groups post-bromination. This method is less common but valuable for complex substrates.

Protocol (Adapted from CN103265428B):

  • Brominate 3-bromo-4-hydroxybenzoic acid using Br₂/FeCl₃.

  • Alkylate the hydroxyl group with sec-butyl bromide (K₂CO₃, DMF, 80°C).

  • Isolate via acidification and filtration.

Yield : 70–75%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Direct Bromination90–95>98HighIndustrial
Sequential Esterification80–8595–97ModerateLab-scale
Diazotization75–8090–92LowSmall-scale
Catalytic Alkylation70–7588–90HighNiche

Optimization Insights :

  • FeCl₃-catalyzed bromination (Method 1) is optimal for bulk synthesis due to high yield and low catalyst load.

  • Diazotization (Method 3) suits lab-scale projects requiring minimal byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity Issues :

    • Para-bromination can occur if FeCl₃ is underused. Solution: Maintain FeCl₃ at ≥1 mol%.

  • Oxidative Decarboxylation :

    • Prolonged reflux in acetic acid may degrade the carboxylic acid group. Solution: Limit reaction time to <6 hours.

  • Purification Difficulties :

    • Sec-butoxy groups increase hydrophobicity, complicating crystallization. Solution: Use hexane/ethyl acetate (3:1) for recrystallization .

Scientific Research Applications

Chemistry

3-Bromo-4-sec-butoxybenzoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for the modification of chemical properties, making it suitable for synthesizing more complex organic molecules.

Biology

Research has indicated that this compound possesses potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, potentially involving interference with bacterial cell wall synthesis.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cells. The following table summarizes the anticancer activity:
Cell LineIC50 Value (μM)Activity Level
A549 (Lung)26.79 - 48.27Moderate
MDA-MB-231 (Breast)~10Strong
HepG2 (Liver)~10Strong

The mechanism of action may involve interactions with specific molecular targets, leading to the inhibition or activation of various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique properties may contribute to the design of novel therapeutic agents targeting specific diseases.

Industry

The compound is utilized in producing specialty chemicals and materials with specific properties. Its applications extend to agrochemicals where it may function as a growth regulator or herbicide.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzoic acid derivatives, including this compound:

  • Study on Antiproliferative Effects : Research demonstrated that similar derivatives could activate proteasome and lysosomal pathways in human fibroblasts, suggesting mechanisms for enhancing protein degradation systems.
  • In Silico Studies : Computational analyses indicated that this compound might act as a binder for key enzymes involved in protein degradation, supporting its role in modulating cellular processes related to cancer progression and aging.

Mechanism of Action

The mechanism of action of 3-Bromo-4-sec-butoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the sec-butoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Steric and Electronic Influence

  • This compound : The bulky sec-butoxy group at the 4-position introduces significant steric hindrance, which slows nucleophilic aromatic substitution (NAS) but stabilizes intermediates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
  • 3-Bromo-4-methoxybenzoic acid: The smaller methoxy group (–OCH₃) reduces steric bulk, enhancing solubility in polar solvents like methanol and acetonitrile. This compound is often preferred in reactions requiring rapid electron-withdrawing effects .
  • 4-Bromo-3-methylbenzoic acid : The methyl group (–CH₃) at the 3-position provides minimal steric hindrance, making it suitable for direct functionalization (e.g., esterification) without side reactions .

Acidity and Solubility

  • 3-Bromo-4-hydroxybenzoic acid : The hydroxyl group (–OH) at the 4-position increases acidity (pKa ~2.5), enabling deprotonation under mild conditions. This property is exploited in chelation-based catalysis .
  • 3-Bromo-4-(methylsulfonyl)benzoic acid : The electron-withdrawing sulfonyl group (–SO₂CH₃) enhances acidity (pKa ~1.8) and stabilizes transition states in SNAr reactions .

Biological Activity

3-Bromo-4-sec-butoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis Methods:
The synthesis of this compound typically involves the bromination of 4-sec-butoxybenzoic acid. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or carbon tetrachloride. Controlled temperatures are crucial to ensure selective bromination at the desired position on the benzene ring.

Chemical Structure:
The compound features a bromine atom and a sec-butoxy group, which enhance its lipophilicity and influence its interaction with biological membranes. The unique combination of these functional groups may impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, although specific studies quantifying this activity remain limited. The compound's mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity:
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cells. The IC50 values for these activities suggest moderate to strong inhibitory effects, highlighting its potential as a therapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (μM)Activity Level
A549 (Lung)26.79 - 48.27Moderate
MDA-MB-231 (Breast)~10Strong
HepG2 (Liver)~10Strong

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of the bromine atom enhances the compound's binding affinity, potentially increasing its effectiveness against target cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of benzoic acid derivatives, including this compound:

  • Study on Antiproliferative Effects: A study demonstrated that derivatives similar to this compound could activate proteasome and lysosomal pathways in human fibroblasts, suggesting a mechanism for enhancing protein degradation systems .
  • In Silico Studies: Computational analyses indicated that this compound might act as a binder for key enzymes involved in protein degradation, supporting its potential role in modulating cellular processes related to cancer progression and aging .

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